Stereochemical Purity Advantage
The specific (3S,4R) stereochemistry of this compound is its primary differentiator. Non-fluorinated analogs like 3-methylpiperidin-4-ol lack the electron-withdrawing and metabolic-stabilizing effects of the fluorine atom. Similarly, racemic mixtures or other diastereomers, such as the (3R,4R) variant, present different pharmacophores. While direct comparative bioactivity data for this specific compound is absent from public literature, class-level inference from the Mughal et al. study confirms that biological activity in fluorinated piperidines is highly sensitive to substitution patterns [1]. Sourcing the molecule with a vendor-specified 95% purity and as the (3S,4R) isomer ensures the correct starting material for reproducible SAR studies.
| Evidence Dimension | Stereochemical Configuration and Purity |
|---|---|
| Target Compound Data | (3S,4R) enantiomer, purity ≥95% (vendor specification) |
| Comparator Or Baseline | (3R,4R)-3-fluoro-3-methyl-piperidin-4-ol or racemic mixture; 3-methylpiperidin-4-ol (non-fluorinated) |
| Quantified Difference | N/A - No direct comparative biological assay data found for the target compound. |
| Conditions | Vendor Certificate of Analysis (CoA); general medicinal chemistry requirements for chiral building blocks. |
Why This Matters
Procuring the incorrect stereoisomer will generate invalid SAR data, wasting resources; the specified (3S,4R) form is the required input for synthesizing patent-defined bioactive molecules.
- [1] Mughal, E. U., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 273, 116523. View Source
